Teoc Orthogonality: Selective Deprotection Without Compromising Boc, tBu, and Fmoc Groups
The Teoc protecting group is stable to acidic and basic conditions, enabling selective removal of Boc, Fmoc, and Cbz groups in its presence. This orthogonality is demonstrated in the synthesis of orthogonally protected lanthionine derivatives for nisin analogues, where Teoc and TMSE groups were deprotected with TBAF without affecting the other side chain and Fmoc protecting groups [1].
| Evidence Dimension | Protecting Group Orthogonality (Stability to Deprotection Conditions) |
|---|---|
| Target Compound Data | Teoc: Stable to 20% piperidine in DMF (Fmoc removal conditions); Stable to 95% TFA (Boc/tBu removal conditions). Removed with TBAF. |
| Comparator Or Baseline | Fmoc: Removed by 20% piperidine; Boc/tBu: Removed by 95% TFA. |
| Quantified Difference | Teoc is orthogonal to both Fmoc and Boc/tBu deprotection conditions. It remains intact under both standard Fmoc and Boc removal protocols. |
| Conditions | Standard SPPS deprotection conditions: 20% piperidine/DMF (for Fmoc); 95% TFA (for Boc/tBu). Deprotection of Teoc with TBAF. |
Why This Matters
This unique orthogonality profile enables complex, multi-step syntheses of cyclic and bridged peptides where selective, sequential deprotection is required, a capability not offered by single-orthogonality building blocks like Fmoc-MeLeu-OH or Boc-MeLeu-OH.
- [1] Mohd Mustapa, F. I. (2013). Hybrid lantibiotics: combining synthesis and biosynthesis. PhD Thesis, University of Edinburgh. Available at: https://openaccess.library.uitm.edu.my/Record/ndltd-bl.uk-oai-ethos.bl.uk-565605/Description#tabnav View Source
